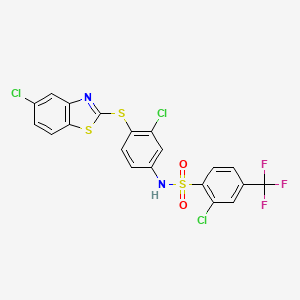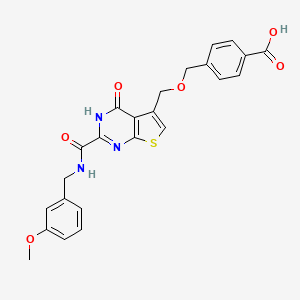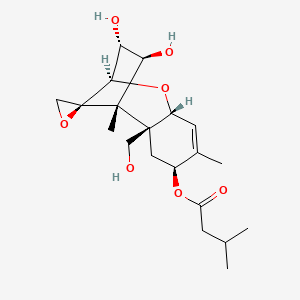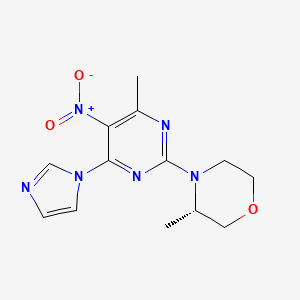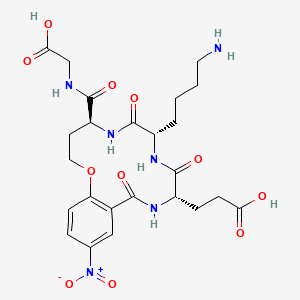
Tavilermide
Übersicht
Beschreibung
Tavilermide, also known by its developmental code name MIM-D3, is a selective, cyclic tripeptide partial agonist of the tropomyosin receptor kinase A (TrkA). This compound belongs to the class of nerve growth factor mimetics and was first synthesized by Burgess and co-workers at Texas A&M University. This compound is primarily under development by Mimetogen Pharmaceuticals as an ophthalmic solution for the treatment of dry eye disease and is currently in phase III clinical trials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tavilermide involves solid-phase synthesis techniques. The key steps include the formation of cyclic peptidomimetics through nucleophilic aromatic substitution (S_NAr) cyclizations. This method allows for the creation of cyclic structures that mimic the β-turns found in proteins .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method is advantageous for producing peptides with high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cyclization and purification steps .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group present in its structure.
Reduction: The nitro group can also be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Tavilermid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Ophthalmologie, Neurologie und regenerative Medizin:
Ophthalmologie: Tavilermid wird als Behandlung für das trockene Auge entwickelt.
Regenerative Medizin: Die Fähigkeit von Tavilermid, TrkA-Rezeptoren zu aktivieren, macht es zu einem Kandidaten für die Förderung der Geweberegeneration und -reparatur bei verschiedenen Erkrankungen.
5. Wirkmechanismus
Tavilermid entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des TrkA-Rezeptors, einem hochaffinen Rezeptor für den Nervenwachstumsfaktor. Nach der Bindung initiiert Tavilermid eine Kaskade von intrazellulären Signalwegen, die zu erhöhtem Zellüberleben, reduzierter Apoptose und verbesserten zellulären Reparaturmechanismen führen. Diese Aktivierung fördert die Sekretion von Glykokonjugaten in Bindehautzellen, was zur Erhaltung der Augenoberfläche und zur Verbesserung der Tränenqualität beiträgt .
Ähnliche Verbindungen:
Cenegermin: Ein weiteres Nervenwachstumsfaktor-Mimetikum zur Behandlung von neurotropher Keratitis.
NGF (Nervenwachstumsfaktor): Der natürliche Ligand für TrkA-Rezeptoren, der am Wachstum, der Erhaltung und dem Überleben von Neuronen beteiligt ist.
Vergleich:
Tavilermid vs. Cenegermin: Beide Verbindungen werden in der Ophthalmologie eingesetzt, aber Tavilermid wird speziell für das trockene Auge entwickelt, während Cenegermin für neurotrophe Keratitis verwendet wird.
Tavilermid vs. NGF: Tavilermid ist ein synthetisches Mimetikum mit einem stabileren und selektiveren Profil im Vergleich zum natürlichen Nervenwachstumsfaktor.
Wirkmechanismus
Tavilermide exerts its effects by selectively binding to and activating the TrkA receptor, a high-affinity receptor for nerve growth factor. Upon binding, this compound initiates a cascade of intracellular signaling pathways that lead to increased cell survival, reduced apoptosis, and enhanced cellular repair mechanisms. This activation promotes the secretion of glycoconjugates in conjunctival cells, which helps in maintaining the ocular surface and improving tear quality .
Vergleich Mit ähnlichen Verbindungen
Cenegermin: Another nerve growth factor mimetic used for treating neurotrophic keratitis.
NGF (Nerve Growth Factor): The natural ligand for TrkA receptors, involved in the growth, maintenance, and survival of neurons.
Comparison:
Tavilermide vs. Cenegermin: Both compounds are used in ophthalmology, but this compound is specifically being developed for dry eye disease, whereas Cenegermin is used for neurotrophic keratitis.
This compound vs. NGF: this compound is a synthetic mimetic with a more stable and selective profile compared to the natural nerve growth factor.
Eigenschaften
IUPAC Name |
3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJXNXPFYJIACK-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180937 | |
| Record name | D-3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263251-78-1 | |
| Record name | Tavilermide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAVILERMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMG938VJ6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)
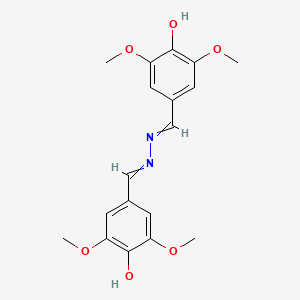
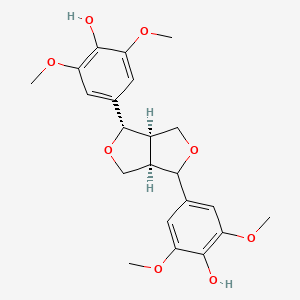
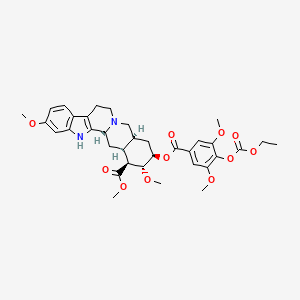
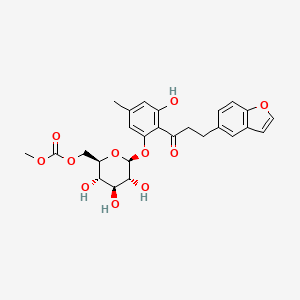

![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)
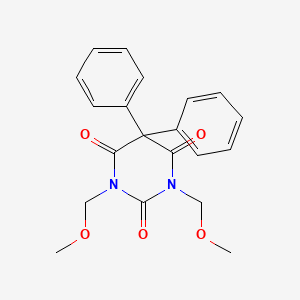
![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)
